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4-[(Thian-3-yl)amino]cyclohexan-1-ol

Cat. No.: B13320479
M. Wt: 215.36 g/mol
InChI Key: HCNUUFFZAHNWIB-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexanol (B46403) and Thiane-Containing Amines

The chemical architecture of 4-[(Thian-3-yl)amino]cyclohexan-1-ol is a composite of two well-established and functionally significant chemical moieties: a cyclohexanol derivative and a thiane-containing amine. Cyclohexanol and its derivatives are fundamental building blocks in organic synthesis, valued for their conformational properties and their utility as precursors to a wide range of pharmaceuticals and industrial chemicals. The presence of both a hydroxyl (-OH) and an amino (-NH-) group on the cyclohexane (B81311) ring in the form of an aminocyclohexanol provides multiple points for chemical modification and interaction with biological systems. For instance, trans-4-Aminocyclohexanol (B47343) is a known intermediate in the synthesis of the mucolytic agent Ambroxol. nih.gov

On the other hand, the thiane (B73995) moiety, a six-membered saturated heterocycle containing a sulfur atom, is a key structural unit in a variety of biologically active compounds. Sulfur-containing heterocycles are recognized as "privileged structures" in medicinal chemistry due to their prevalence in FDA-approved drugs and their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.com The thiane ring, in particular, can influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. The combination of these two structural motifs in this compound results in a molecule with a unique three-dimensional shape and a distinct distribution of functional groups, setting it apart from its individual components.

Rationale for Academic Investigation of this compound

The academic pursuit of novel chemical compounds like this compound is driven by several key factors rooted in the principles of drug discovery and materials science. The primary rationale for investigating this specific molecule lies in the concept of "molecular hybridization," where known pharmacophores or functional groups are combined to create new chemical entities with potentially enhanced or novel properties.

Furthermore, the synthesis and characterization of novel compounds like this compound contribute to the fundamental understanding of structure-activity relationships (SAR). By systematically modifying the cyclohexanol and thiane components and evaluating the impact on the molecule's properties, researchers can gain valuable insights into the chemical features that govern its behavior. This knowledge is not only crucial for the optimization of this specific compound but also for the broader field of rational drug design.

Overview of Research Areas Pertinent to this compound

The unique structural amalgamation within this compound makes it a candidate for investigation across several research domains. The most prominent of these is medicinal chemistry, where the compound could be explored as a scaffold for the development of new drugs. Given the wide range of biological activities associated with sulfur-containing heterocycles, this molecule could be screened for a variety of therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory conditions. nih.gov

Another pertinent area of research is synthetic methodology. The development of efficient and stereoselective synthetic routes to this compound and its derivatives is a significant research challenge. This could involve the exploration of novel catalytic systems and reaction conditions for the coupling of the cyclohexanol and thiane precursors. Success in this area would not only provide access to this specific compound for further study but could also be applicable to the synthesis of a broader class of related molecules.

In the field of materials science, the self-assembly properties and potential for forming ordered structures could be of interest. The presence of hydrogen bond donors and acceptors, coupled with the defined stereochemistry of the cyclohexyl ring, might allow for the formation of supramolecular assemblies with interesting physical and chemical properties.

Finally, the study of the conformational dynamics of this compound through computational and experimental methods would provide valuable information about its three-dimensional structure and flexibility. This is crucial for understanding how the molecule might interact with biological macromolecules and for the rational design of analogues with improved properties.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3
(1R,2R)-2-Aminocyclohexanol C6H13NO 115.17 -0.1
4-Aminocyclohexanol C6H13NO 115.17 -0.1

Data sourced from PubChem. nih.govnih.gov

Table 2: Biological Activities of Structurally Related Scaffolds

Structural Scaffold Associated Biological Activities
Cyclohexylamine Derivatives Acetylcholinesterase inhibition, antimicrobial
Thiane Derivatives Anticancer, antidiabetic, antimicrobial, anti-inflammatory, antiviral

Information compiled from various sources. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NOS B13320479 4-[(Thian-3-yl)amino]cyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

4-(thian-3-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H21NOS/c13-11-5-3-9(4-6-11)12-10-2-1-7-14-8-10/h9-13H,1-8H2

InChI Key

HCNUUFFZAHNWIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2CCC(CC2)O

Origin of Product

United States

Synthetic Methodologies for 4 Thian 3 Yl Amino Cyclohexan 1 Ol and Analogues

Retrosynthetic Analysis and Strategic Approaches to the 4-Aminocyclohexanol Core

A retrosynthetic analysis of 4-[(Thian-3-yl)amino]cyclohexan-1-ol reveals that the primary disconnection can be made at the C-N bond, leading to a 4-aminocyclohexan-1-ol precursor and a thian-3-yl synthon. The 4-aminocyclohexan-1-ol core itself can be further disconnected to a cyclohexanone (B45756) derivative, highlighting the importance of stereocontrolled ketone reduction and subsequent amination.

Stereoselective Synthesis of Cyclohexanol (B46403) Derivatives

The stereochemistry of the hydroxyl group on the cyclohexanol ring is a critical aspect of the synthesis. Achieving the desired stereoisomer often involves the stereoselective reduction of a corresponding cyclohexanone precursor. Various methods have been developed for the diastereoselective synthesis of substituted cyclohexanones, which can then be reduced to the desired cyclohexanol.

One common strategy involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reduction. For instance, the use of enzymes such as keto reductases (KREDs) has proven highly effective in the stereoselective reduction of ketones. These biocatalysts can provide access to specific stereoisomers of 4-hydroxycyclohexanone (B83380) from 1,4-cyclohexanedione (B43130) with high enantiomeric and diastereomeric purity.

Alternatively, chemical methods employing reagents like sodium borohydride (B1222165) in the presence of chelating agents or under specific solvent conditions can also influence the stereoselectivity of the ketone reduction. The choice of reducing agent and reaction conditions is crucial in controlling the facial selectivity of the hydride attack on the carbonyl group, thus determining the stereochemistry of the resulting alcohol.

PrecursorReagent/CatalystKey Feature
1,4-CyclohexanedioneKeto Reductase (KRED)High stereoselectivity
4-substituted cyclohexanoneSodium BorohydrideDiastereoselective reduction
4-substituted cyclohexanoneL-Selectride®Bulky reducing agent for stereocontrol

Introduction of Amine Functionality at C-4 Position

With the stereochemistry of the hydroxyl group established, the next key step is the introduction of the amine functionality at the C-4 position. This can be achieved through several methods, with reductive amination being one of the most versatile and widely used.

In a typical reductive amination, a cyclohexanone derivative is reacted with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation.

A particularly innovative and green approach involves the use of amine transaminases (ATAs). These enzymes can catalyze the direct conversion of a ketone to an amine using an amino donor, often in a highly stereoselective manner. A one-pot, two-step enzymatic cascade combining a keto reductase for the stereoselective reduction of a diketone to a hydroxyketone, followed by an amine transaminase for the amination, has been successfully employed for the synthesis of both cis- and trans-4-aminocyclohexanol (B47343). chemicalbook.com

MethodReagentsAdvantages
Reductive AminationCyclohexanone, Amine, NaBH3CN or NaBH(OAc)3Versatile, good yields
Catalytic HydrogenationCyclohexanone, Amine, H2/CatalystAtom economical
Enzymatic TransaminationHydroxyketone, Amine Transaminase (ATA)High stereoselectivity, green

Approaches for Incorporating the Thian-3-yl Moiety

The thian-3-yl moiety is the second key component of the target molecule. Its synthesis and subsequent linkage to the 4-aminocyclohexanol core require specific synthetic strategies.

Formation of the Thiane (B73995) Ring System

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of 1,5-dibromopentane with sodium sulfide (B99878). This reaction proceeds via a nucleophilic substitution mechanism to form the cyclic thioether.

For the synthesis of the required thian-3-ylamine intermediate, a multi-step sequence is necessary. This typically starts with the synthesis of thian-3-one. One possible route to thian-3-one involves the Dieckmann condensation of a suitable diester followed by decarboxylation and subsequent ring closure with a sulfur source. Once thian-3-one is obtained, it can be converted to thian-3-ylamine via reductive amination with ammonia or a protected amine equivalent, followed by deprotection if necessary.

Linkage to the Cyclohexanol Scaffold via Amine

The final key step in the synthesis of this compound is the formation of the C-N bond between the 4-aminocyclohexanol core and the thian-3-yl moiety. Reductive amination is the most logical and efficient method for this transformation.

In this approach, a 4-hydroxycyclohexanone precursor is reacted with the previously synthesized thian-3-ylamine in the presence of a suitable reducing agent. The choice of reducing agent and reaction conditions can be optimized to ensure high yields and minimize side reactions. This one-pot procedure is highly convergent and allows for the direct coupling of the two key fragments of the molecule.

Green Chemistry Principles in the Synthesis of Amino-Cyclohexanol Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact and improve sustainability. The synthesis of amino-cyclohexanol derivatives is an area where these principles can be effectively implemented.

One of the most significant advancements in this area is the use of biocatalysis. As mentioned earlier, enzymes like keto reductases and amine transaminases offer highly selective and environmentally benign alternatives to traditional chemical reagents. chemicalbook.com These enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for hazardous organic solvents and harsh reagents.

Furthermore, the selection of starting materials from renewable resources is a fundamental principle of green chemistry. While not always straightforward, efforts are being made to develop synthetic routes to key intermediates from biomass-derived feedstocks.

The use of catalytic hydrogenation in reductive amination processes is also considered a green approach as it is highly atom-economical, with the only byproduct being water. The development of more efficient and recyclable catalysts for these transformations is an active area of research.

Green Chemistry PrincipleApplication in Amino-Cyclohexanol Synthesis
BiocatalysisUse of Keto Reductases and Amine Transaminases for stereoselective synthesis. chemicalbook.com
One-Pot ReactionsEnzymatic cascades to reduce purification steps and waste. chemicalbook.com
Atom EconomyCatalytic hydrogenation for reductive amination.
Use of Renewable FeedstocksResearch into biomass-derived starting materials.
Safer SolventsPerforming reactions in aqueous media where possible.

Derivatization and Analogue Synthesis for Structure Exploration

The exploration of the chemical space around a lead compound is a critical step in medicinal chemistry to establish robust structure-activity relationships (SAR). For a molecule such as this compound, derivatization and the synthesis of analogues would systematically probe the contributions of its core structural components: the cyclohexanol ring, the secondary amine linker, and the thian moiety. Such studies are instrumental in optimizing a compound's biological activity and pharmacokinetic properties. The synthesis of a focused library of analogues can be approached by modifying each of these components.

A common strategy involves the reductive amination of a cyclohexanone derivative with thian-3-amine to form the key secondary amine linkage. This approach is versatile, allowing for the introduction of diversity at the cyclohexyl core. For instance, substitutions on the cyclohexyl ring can be introduced prior to the amination step. The synthesis of analogues often starts with the functionalization of the cyclohexane (B81311) ring.

Modifications to the cyclohexanol ring are a primary avenue for SAR exploration. Alterations in the position and stereochemistry of the hydroxyl group, as well as its replacement with other functional groups, can significantly impact biological activity. For example, in a series of 1,3-disubstituted cyclohexanes designed as leukotriene B(4) receptor antagonists, the spatial relationship between a carboxylic acid and a hydroxyl function was found to be crucial for high binding affinity. nih.gov This highlights the importance of the hydroxyl group's placement and orientation.

Furthermore, introducing substituents onto the cyclohexyl ring can probe interactions with biological targets. The synthesis of analogues with fluoro, methyl, or keto groups at the 4-position of a cyclohexyl ring has been shown to influence ATPase inhibitory potential in studies of P-glycoprotein modulators. nih.gov For this compound, this could involve the synthesis of analogues with substituents at various positions on the cyclohexyl ring, as illustrated in the following table.

Analogue Modification Site Rationale for Synthesis
4-[(Thian-3-yl)amino]cyclohexan-1-oneCyclohexanolTo investigate the importance of the hydroxyl group as a hydrogen bond donor.
cis-4-[(Thian-3-yl)amino]cyclohexan-1-olCyclohexanolTo explore the impact of the stereochemical orientation of the hydroxyl and amino groups on activity.
4-[(Thian-3-yl)amino]-4-methylcyclohexan-1-olCyclohexanolTo probe for steric tolerance and potential hydrophobic interactions at the 4-position.
2-Fluoro-4-[(Thian-3-yl)amino]cyclohexan-1-olCyclohexanolTo alter the electronic properties and potential hydrogen bonding capabilities of the ring.

The secondary amine linker is another key site for modification. N-alkylation or N-acylation can explore the steric and electronic requirements around the nitrogen atom. The synthesis of N-substituted derivatives can provide insights into whether the N-H bond is critical for activity as a hydrogen bond donor.

The thian ring offers further opportunities for derivatization. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would introduce polarity and hydrogen bond accepting capabilities. Additionally, substitution on the thian ring itself could probe for further binding interactions. The synthesis of such analogues would likely involve the initial preparation of a substituted thian-3-amine, followed by reductive amination with 4-hydroxycyclohexanone.

A comprehensive analogue synthesis strategy would therefore involve the systematic modification of each part of the this compound scaffold. The findings from testing these analogues would build a detailed picture of the structural requirements for biological activity.

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 4 Thian 3 Yl Amino Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-[(Thian-3-yl)amino]cyclohexan-1-ol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular framework.

In ¹H NMR, the chemical shifts (δ) of the protons on the cyclohexanol (B46403) and thian rings, as well as the amine and hydroxyl protons, are indicative of their local electronic environments. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity) reveal an atom's proximity to neighboring protons, a phenomenon known as spin-spin coupling. For instance, the methine proton on the carbon bearing the hydroxyl group is expected to show a distinct chemical shift and coupling pattern depending on its axial or equatorial position, which in turn provides insight into the conformational preference of the cyclohexanol ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and the carbon atoms to which they are attached, confirming the assignment of signals.

Conformational analysis of the molecule can also be explored using NMR. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. The orientation of the hydroxyl and the (thian-3-yl)amino substituents (whether they are axial or equatorial) can be determined by analyzing the coupling constants (J-values) between adjacent protons. The thian ring also possesses conformational flexibility, and variable temperature NMR studies could potentially reveal the energetic barriers between different conformers.

Table 1: Representative ¹H NMR Data for Core Structural Moieties Note: This table presents expected chemical shift ranges for the core structures. Actual values for the specific compound may vary.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Cyclohexane CH-OH 3.5 - 4.0 Multiplet
Cyclohexane CH-NH 2.8 - 3.3 Multiplet
Thian CH-S 2.5 - 3.0 Multiplet
Thian CH-N 3.0 - 3.5 Multiplet
Cyclohexane/Thian CH₂ 1.2 - 2.2 Multiplet
NH 1.0 - 3.0 (broad) Singlet (broad)

Table 2: Representative ¹³C NMR Data for Core Structural Moieties Note: This table presents expected chemical shift ranges for the core structures. Actual values for the specific compound may vary.

Carbon Type Expected Chemical Shift (δ, ppm)
Cyclohexane C-OH 65 - 75
Cyclohexane C-NH 50 - 60
Thian C-S 30 - 40
Thian C-N 55 - 65

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule. wikipedia.org For this compound (C₁₀H₁₉NOS), high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its molecular formula. nih.gov Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation. embopress.org

The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion allows for the unambiguous confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule. nih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic pattern of fragment ions is produced. embopress.org The analysis of these fragments provides valuable structural information, corroborating the connectivity established by NMR. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N bond connecting the two ring systems, loss of the hydroxyl group as water, and fragmentation of the thian and cyclohexanol rings.

Table 3: Key Mass Spectrometry Data for C₁₀H₁₉NOS

Parameter Description Value
Molecular Formula C₁₀H₁₉NOS -
Exact Mass Calculated monoisotopic mass 201.1215 g/mol
[M+H]⁺ Ion Protonated molecular ion m/z ≈ 202.1293

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. vscht.cz The absorption of this radiation is plotted against frequency (typically in wavenumbers, cm⁻¹) to generate an IR spectrum. utdallas.edu

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The secondary amine (N-H) group also gives rise to a moderate absorption band in a similar region, often appearing sharper than the -OH band. utdallas.edu The C-H stretching vibrations of the aliphatic rings are observed just below 3000 cm⁻¹. Other important absorptions include C-N stretching and N-H bending vibrations. The presence of these specific bands provides strong evidence for the molecular structure. measurlabs.com

Table 4: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
O-H (Alcohol) Stretching 3200 - 3600 (Broad)
N-H (Secondary Amine) Stretching 3300 - 3500 (Medium)
C-H (Aliphatic) Stretching 2850 - 2960 (Strong)
N-H (Amine) Bending 1550 - 1650 (Variable)
C-O (Alcohol) Stretching 1050 - 1260 (Strong)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. thermofisher.com The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₁₀H₁₉NOS. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the empirical formula and serves as a crucial criterion for sample purity. nih.gov

Table 5: Elemental Analysis Data for C₁₀H₁₉NOS

Element Theoretical Percentage (%)
Carbon (C) 59.66%
Hydrogen (H) 9.51%
Nitrogen (N) 6.96%
Oxygen (O) 7.95%

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential stereoisomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A sample is passed through a column under high pressure, and its components are separated based on their differential interactions with the stationary phase. A pure compound will ideally show a single peak in the chromatogram. The area of this peak relative to the total area of all peaks can be used to quantify the purity.

The compound this compound contains multiple stereocenters, meaning it can exist as different stereoisomers (diastereomers and enantiomers). The synthesis of this compound may result in a mixture of these isomers. mdpi.com Chiral chromatography, a specialized form of HPLC, can be employed to separate and quantify these different stereoisomers. This is crucial as different isomers can have distinct biological activities.

Table 6: Chromatographic Methods and Applications

Technique Application Typical Stationary Phase Typical Mobile Phase
HPLC (Reverse-Phase) Purity Assessment C18 or C8 silica Acetonitrile/Water or Methanol/Water mixtures with additives (e.g., TFA)
Chiral HPLC Isomer Separation Chiral stationary phase (e.g., cellulose- or amylose-based) Hexane/Isopropanol or similar solvent mixtures

Computational and Theoretical Investigations of 4 Thian 3 Yl Amino Cyclohexan 1 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to optimize molecular geometries and calculate electronic properties. researchgate.net Methods like B3LYP with a basis set such as 6-311G are commonly used to determine the ground state electronic structure of organic molecules. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.nettci-thaijo.org The MEP surface illustrates regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively. tci-thaijo.orgthaiscience.info

In a typical MEP analysis of 4-[(Thian-3-yl)amino]cyclohexan-1-ol, the regions of negative potential (often colored red or yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, as well as the sulfur atom in the thian ring. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the hydroxyl and amine protons, indicating sites for nucleophilic attack.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule. researchgate.netniscpr.res.in This method partitions the total molecular charge among the individual atoms, offering a numerical representation of the electron distribution predicted by the MEP map.

Table 1: Hypothetical Mulliken Atomic Charges for Key Heteroatoms in this compound

AtomMulliken Charge (e)
O (hydroxyl)-0.65
N (amine)-0.80
S (thian)-0.15

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity indices can be calculated, including ionization potential (I), electron affinity (A), chemical hardness (η), and global electrophilicity (ω). thaiscience.inforesearchgate.net These descriptors provide a quantitative framework for understanding the molecule's reactivity profile. tci-thaijo.org

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital
ELUMO-0.75Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.75Indicates high kinetic stability
Ionization Potential (I)6.50Energy required to remove an electron
Electron Affinity (A)0.75Energy released when an electron is added
Chemical Hardness (η)2.875Measure of resistance to charge transfer
Global Electrophilicity (ω)1.43Index of electrophilic character

Calculations are hypothetical and based on typical values for similar organic molecules. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of ligand-protein interactions. mdpi.comnih.gov The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy. nih.gov

For this compound, potential protein targets could include kinases or G-protein coupled receptors, given the molecule's structural motifs. A docking study would reveal the specific amino acid residues involved in the interaction. Key interactions would likely include:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH-) groups are prime candidates for forming hydrogen bonds with polar residues such as aspartate, glutamate, serine, or threonine in the protein's active site.

Hydrophobic Interactions: The cyclohexyl and thian rings could engage in hydrophobic or van der Waals interactions with nonpolar residues like leucine, valine, or alanine.

Electrostatic Interactions: The charged or polar regions of the ligand can interact with charged amino acid residues. nih.gov

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

ParameterResult
Binding Energy (kcal/mol)-7.5
Hydrogen Bond InteractionsASP 150, GLU 95
Hydrophobic InteractionsLEU 25, VAL 33, ALA 50
Interacting Residues (van der Waals)THR 96, HIS 148

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com This technique models the movement of atoms and molecules, allowing for the study of conformational changes, stability of ligand-protein complexes, and interactions with the surrounding solvent. mdpi.comresearchgate.net An MD simulation generates a trajectory that describes how the positions and velocities of particles in the system vary with time. mdpi.com

For this compound, an MD simulation in an aqueous environment would reveal:

Conformational Flexibility: Analysis of the trajectory would show the preferred conformations of the cyclohexyl and thian rings (e.g., chair, boat, twist-boat) and the rotational freedom around the C-N bond.

Solvent Interactions: The simulation would detail the formation and dynamics of the hydration shell around the molecule, showing how water molecules interact with the polar hydroxyl and amino groups.

Stability Metrics: Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation time. A stable system generally shows minimal fluctuations in RMSD after an initial equilibration period. nih.govmdpi.com Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are most flexible.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. frontiersin.orgmdpi.com By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds. nih.govresearchgate.net

To build a QSAR model for analogs of this compound, the following steps would be taken:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic) are calculated for each compound in the series. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Comparative Molecular Field Analysis (CoMFA), are used to create a model that links the descriptors to the observed activity. nih.govnih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation techniques. researchgate.net

Table 4: Examples of Molecular Descriptors Relevant for a QSAR Study

Descriptor TypeExample Descriptors
ElectronicDipole moment, HOMO/LUMO energies, Atomic charges
StericMolecular weight, Molar refractivity, van der Waals volume
HydrophobicLogP (octanol-water partition coefficient)
TopologicalWiener index, Kier & Hall connectivity indices

Conformational Analysis and Stereochemical Impact on Molecular Properties

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is crucial for its biological activity. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

For this compound, several key stereochemical and conformational factors exist:

Thian Ring: The thian ring also exists in a chair conformation. The position of the amino-cyclohexanol substituent on this ring (axial vs. equatorial) influences the molecule's topology.

Structure Activity Relationship Sar and Structural Optimization of 4 Thian 3 Yl Amino Cyclohexan 1 Ol Analogues

Impact of Cyclohexanol (B46403) Ring Stereochemistry on Biological Interactions

The stereochemistry of the cyclohexanol ring, specifically the relative orientation of the hydroxyl and amino groups (cis/trans isomerism), is a critical factor in determining the biological activity of many aminocyclohexanol derivatives. The spatial arrangement of these functional groups dictates how a molecule can interact with its biological target. For instance, in many known bioactive compounds, the trans isomer may exhibit significantly different potency or selectivity compared to the cis isomer due to a more favorable fit within a receptor's binding pocket. However, without specific studies on 4-[(Thian-3-yl)amino]cyclohexan-1-ol analogues, any discussion on the impact of its stereochemistry would be purely speculative.

Influence of Linker Region Modifications on Activity Profiles

The amino group serves as a linker between the cyclohexanol and thianyl moieties. Modifications to this linker, such as altering its length, rigidity, or basicity, are common strategies in medicinal chemistry to optimize a compound's activity. For example, N-alkylation or acylation could significantly impact a compound's pharmacokinetic or pharmacodynamic properties. Without experimental data, the effects of such modifications on the activity profile of this compound cannot be determined.

Substitution Pattern Effects on Target Binding Affinity and Selectivity

The introduction of various substituents on either the cyclohexanol or the thian ring can profoundly influence a compound's binding affinity and selectivity for its biological target. For example, adding electron-withdrawing or electron-donating groups, or sterically bulky groups, can alter the electronic and conformational properties of the molecule. A systematic exploration of these substitution patterns is a cornerstone of SAR studies. Unfortunately, no such studies have been published for the this compound scaffold.

Pharmacophore Elucidation and Development of Advanced Analogues

A pharmacophore model identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. The development of such a model for this compound would require a set of active and inactive analogues with known biological data. This model would then guide the rational design of more advanced analogues with improved properties. The lack of primary research data makes the elucidation of a pharmacophore for this compound series impossible at this time.

Mechanistic Insights into Molecular Interactions and Biochemical Activities

Exploration of Binding Modes with Biological Targets (e.g., Receptors, Enzymes)

Analogues of 4-[(thian-3-yl)amino]cyclohexan-1-ol, particularly those containing the aminocyclohexanol scaffold, have been investigated for their binding to various biological targets. The orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring, whether cis or trans, often plays a crucial role in determining binding affinity and selectivity.

For instance, in the development of cannabinoid type 2 (CB2) receptor ligands, both cis- and trans-4-aminocyclohexanol (B47343) have been utilized to explore the impact of stereochemistry on receptor binding. rsc.org The cyclohexanol (B46403) moiety in these analogues is designed for linker extension to attach fluorescent probes, indicating that this part of the molecule can be modified to interact with different regions of the receptor binding pocket. rsc.org

In the context of enzyme inhibition, aminocyclohexanol-based compounds have been identified as inhibitors of Heat Shock Protein 90 (Hsp90) and its endoplasmic reticulum homologue, Glucose-regulated protein 94 (Grp94). nih.gov Computational docking studies of these inhibitors suggest that the aminocyclohexanol appendage, along with a phenyl group, occupies a specific binding pocket. nih.gov Furthermore, the pyrrole (B145914) ring of these analogues appears to form π interactions with phenylalanine residues within the Grp94 closed conformation, while substitutions on the pyrrole could lead to hydrogen bonding with asparagine residues. nih.gov

Another significant target for aminocyclohexanol-containing compounds is Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), an enzyme implicated in cancer metabolism. Xanthine (B1682287) derivatives incorporating a trans-4-aminocyclohexanol group have been shown to bind to an allosteric site on MTHFD2. nih.gov

In Vitro Studies on Enzyme Modulation or Receptor Agonism/Antagonism

In vitro assays have been instrumental in quantifying the modulatory effects of aminocyclohexanol analogues on their respective biological targets. These studies provide valuable data on the potency and efficacy of these compounds.

For example, a series of xanthine derivatives were evaluated for their inhibitory activity against MTHFD2. nih.gov One such compound, containing a trans-4-aminocyclohexanol moiety, demonstrated an IC50 value of 4.0 µM. nih.gov Structure-activity relationship (SAR) studies revealed that replacement of the trans-4-aminocyclohexanol group with 4-aminobenzoic acid resulted in a significant decrease in inhibitory activity, with an IC50 value greater than 10 µM. nih.gov This highlights the importance of the aminocyclohexanol scaffold for potent inhibition of MTHFD2.

Interactive Data Table: Inhibition of MTHFD2 by Xanthine Derivatives nih.gov

Compound Moiety IC50 (µM)
3 trans-4-aminocyclohexanol 4.0

In the study of Hsp90 family inhibitors, an aminocyclohexanol-based compound was found to bind to Grp94 with a dissociation constant (Kd) of approximately 9 µM, while its affinity for Hsp90α was significantly lower (Kd > 100 µM), indicating selectivity for Grp94. nih.gov Further SAR studies on this scaffold led to the identification of derivatives with improved binding affinity. For instance, a 2-chloro substituted derivative exhibited a Kd of approximately 3 µM for Grp94. nih.gov

Interactive Data Table: Binding Affinity of Aminocyclohexanol Analogues for Grp94 nih.gov

Compound Substitution Apparent Kd (µM)
5a Unsubstituted Phenyl ~ 9

Regarding receptor modulation, aminocyclohexanol derivatives have been synthesized as ligands for the CB2 receptor. rsc.org While specific binding affinities for these particular analogues were not detailed in the provided context, the study emphasized the importance of the cyclohexanol moiety in achieving high affinity. rsc.org

Investigation of Allosteric Modulation Mechanisms

The investigation of aminocyclohexanol analogues has also shed light on allosteric modulation mechanisms. As mentioned earlier, xanthine derivatives bearing a trans-4-aminocyclohexanol group have been identified as inhibitors of MTHFD2. nih.gov Kinetic studies of these compounds revealed that they act as uncompetitive inhibitors, suggesting that they bind to an allosteric site on the enzyme rather than the active site where the substrate binds. nih.gov This finding is significant as allosteric modulators can offer higher selectivity and a better safety profile compared to orthosteric inhibitors.

Elucidation of Molecular Pathways Affected by this compound Analogues

The biological targets of aminocyclohexanol analogues are involved in various critical molecular pathways. By inhibiting these targets, the compounds can exert significant effects on cellular processes.

MTHFD2, a target of xanthine derivatives with a trans-4-aminocyclohexanol group, is a key enzyme in one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids. nih.gov In cancer cells, this pathway is often upregulated to support rapid proliferation. By inhibiting MTHFD2, these compounds can disrupt cancer cell metabolism. nih.gov

The Hsp90 family of molecular chaperones, including Grp94, plays a vital role in maintaining proteostasis by assisting in the folding and stability of a large number of client proteins. nih.gov Many of these client proteins are involved in cancer-related pathways, such as signal transduction and cell cycle regulation. Inhibition of Grp94 by aminocyclohexanol-based compounds can lead to the degradation of its client proteins, thereby affecting cancer cell migration and other malignant phenotypes. nih.gov

The CB2 receptor is primarily expressed in immune cells and is involved in modulating inflammatory responses. rsc.org Ligands that bind to the CB2 receptor can have immunomodulatory effects, making them potential therapeutic agents for inflammatory and autoimmune diseases.

Development of Assays for Biochemical Characterization

The biochemical characterization of aminocyclohexanol analogues has been facilitated by the development and application of various assays. For the enzymatic targets, luminescence-based kinase activity assays, such as the ADP-Glo™ Kinase Assay, have been used to measure autophosphorylation and determine enzyme inhibition. google.com Fluorescence polarization assays have been employed to determine the binding affinity (Kd values) of inhibitors to proteins like Grp94 and Hsp90α. nih.gov

For receptor targets, radioligand displacement binding assays are a standard method to determine the affinity of a compound for a receptor. nih.gov In the case of the CB2 receptor, fluorescent ligands have been developed based on the aminocyclohexanol scaffold to visualize the receptor and track its internalization. rsc.org

Future Perspectives and Advanced Research Avenues for 4 Thian 3 Yl Amino Cyclohexan 1 Ol Derivatives

Design of Next-Generation Scaffolds based on 4-[(Thian-3-yl)amino]cyclohexan-1-ol

The core structure of this compound is ripe for evolution through strategic scaffold modification. The primary goal of designing next-generation scaffolds is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. This can be achieved by exploring the structure-activity relationships (SAR) through systematic modifications of its constituent parts. drugdesign.org

Key strategies for developing next-generation scaffolds include:

Scaffold Hopping: Replacing the cyclohexanol (B46403) or thiane (B73995) ring with other cyclic or heterocyclic systems can lead to novel chemical entities with improved properties or different target engagement. For example, substituting the thiane ring with piperidine (B6355638) or morpholine (B109124) could alter solubility and metabolic stability.

Ring System Modification: Altering the substitution patterns on the cyclohexanol ring can significantly impact binding affinity and selectivity. Studies on similar aminocyclohexanol structures have shown that modifications to the cyclohexane (B81311) moiety are critical for activity. umich.edunih.gov

Linker Optimization: The length, rigidity, and chemical nature of the amino linker can be modified to optimize the spatial orientation of the two ring systems, which is crucial for interaction with biological targets.

Stereochemical Control: The cyclohexanol ring contains multiple stereocenters. Synthesizing and testing specific stereoisomers is essential, as biological activity is often highly dependent on the three-dimensional arrangement of the molecule. nih.gov

Table 1: Potential Modifications for Next-Generation Scaffolds
Structural ComponentModification StrategyPotential ImpactRationale
Cyclohexanol RingIntroduction of substituents (e.g., fluoro, methyl, hydroxyl groups)Enhanced potency, selectivity, and metabolic stabilitySubstituents can fill specific pockets in the target protein, increasing binding affinity and blocking metabolic sites.
Thiane RingOxidation of the sulfur atom (to sulfoxide (B87167) or sulfone); Replacement with other heterocycles (e.g., piperidine, tetrahydropyran)Modulated polarity, solubility, and hydrogen bonding capacityAltering the heterocycle can fine-tune ADME properties and introduce new interaction points with the target. nih.gov
Amino LinkerAcylation, alkylation, or incorporation into a larger ring systemModified basicity, lipophilicity, and conformational rigidityChanges to the linker can optimize the orientation of the scaffold components for improved target engagement.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. mdpi.com For derivatives of this compound, these computational tools can be applied to navigate the vast chemical space and prioritize the synthesis of compounds with the highest probability of success. springernature.comnovalix.com

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. These models predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of novel, unsynthesized analogues. mdpi.com

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. researchgate.net These models can be constrained to generate novel structures that retain the core scaffold of this compound but are optimized for desired properties like high potency and drug-likeness. nih.gov

Scaffold Hopping and Library Design: AI can suggest bioisosteric replacements for parts of the molecule to generate diverse libraries for screening. springernature.com This is particularly useful for generating scaffold-focused libraries to explore new intellectual property space. researchgate.netnih.gov

Table 2: Application of AI/ML in Compound Design
AI/ML TechniqueApplicationExpected Outcome
Bayesian OptimizationOptimizing physical and chemical parameters for desired properties.Enhanced performance and efficiency in compound design by navigating large parameter spaces. rsc.org
Recurrent Neural Networks (RNNs)De novo design of molecules with specific characteristics.Generation of novel, synthesizable analogues with predicted high activity and favorable ADMET profiles. mdpi.comresearchgate.net
Deep Learning (DL)Predicting protein structures and molecular interactions.Improved accuracy in structure-based drug design and target identification. mdpi.com

Exploration of Novel Biological Targets for this compound Analogues

While the initial therapeutic indications for this scaffold may be defined, its inherent structural motifs suggest potential utility against a range of biological targets. The structural diversity of heterocyclic compounds makes them attractive building blocks for drugs targeting various diseases. nih.gov Exploring novel targets is a key strategy for expanding the therapeutic potential of this compound analogues.

Emerging strategies for identifying new targets include:

Phenotypic Screening: Testing derivatives in cell-based or organism-based assays without a preconceived target can uncover unexpected therapeutic effects.

Chemoproteomics: This technique can identify the direct protein targets of a compound within a complex biological system.

Computational Target Prediction: In silico methods can predict potential protein targets based on the chemical structure of the ligand and its similarity to known drugs. nih.gov

Given the prevalence of heterocyclic scaffolds in modern medicine, potential new therapeutic areas for these analogues could include oncology, neurodegenerative diseases, and infectious diseases. jocpr.commdpi.com For instance, many kinase inhibitors used in cancer therapy are based on heterocyclic cores. elsevier.comdubraybooks.ie Similarly, heterocyclic compounds are being investigated for their neuroprotective and neuromodulatory effects. jocpr.com

Table 3: Potential Novel Biological Targets and Therapeutic Areas
Therapeutic AreaPotential Target ClassRationale
OncologyKinases (e.g., EGFR, c-Met), Epigenetic targetsHeterocyclic scaffolds are common in approved kinase inhibitors and other anticancer agents. mdpi.com
Neurological DisordersGPCRs (e.g., serotonin, dopamine (B1211576) receptors), Ion channelsAminocyclohexane derivatives have shown activity in the central nervous system, and heterocycles are key components of many CNS drugs. nih.govjocpr.com
Infectious DiseasesBacterial or viral enzymesThe structural features may allow for specific interactions with microbial targets, an area where N-heterocycles have shown promise. nih.gov

Development of Advanced Synthetic Routes for Complex Analogues

The synthesis of diverse and complex analogues of this compound requires robust and flexible synthetic methodologies. Modern organic synthesis offers a powerful toolkit to achieve this, moving beyond traditional methods to more efficient and innovative approaches.

Advanced synthetic strategies could include:

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which can rapidly generate a library of diverse analogues. numberanalytics.comrsc.org

Catalytic C-H Activation: This technology enables the direct functionalization of C-H bonds on the cyclohexane or thiane rings, providing access to novel derivatives that are difficult to synthesize using traditional methods.

Flow Chemistry: Performing reactions in a continuous flow system can improve reaction efficiency, safety, and scalability, facilitating the rapid production of key intermediates and final compounds.

Asymmetric Catalysis: The use of chiral catalysts can control the stereochemistry of the molecule during synthesis, providing access to specific, enantiomerically pure isomers for biological evaluation. nih.gov

These advanced methods not only accelerate the synthesis of new compounds but also expand the range of accessible chemical structures, increasing the chances of discovering a successful drug candidate. researchgate.netmdpi.com

Table 4: Advanced Synthetic Methodologies
Synthetic MethodDescriptionAdvantage for Synthesizing Analogues
Copper-Catalyzed CouplingCoupling of primary amides with aryl halides.Allows for the synthesis of specific isomers and N-aryl substituted derivatives. google.comgoogle.com
Palladium-Catalyzed ReactionsCascade amination/Heck coupling or cross-coupling reactions.Enables the efficient construction of complex heterocyclic systems and C-C bond formation. mdpi.comorganic-chemistry.org
Intermolecular Amphoteric DiaminationOne-step synthesis of carbon-substituted N-heterocycles from allenes.Provides a modular and efficient route to complex piperazines and related 1,4-diazo heterocycles. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-[(Thian-3-yl)amino]cyclohexan-1-ol, and how can side reactions be minimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the cyclohexanol ring. For example:

Cyclohexanol Activation : Introduce a leaving group (e.g., tosylate) at the 4-position of cyclohexan-1-ol.

Nucleophilic Substitution : React with thian-3-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the amino linkage.

Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during amine coupling to prevent oxidation .
Side Reaction Mitigation :

  • Control reaction temperature (<60°C) to avoid ring-opening of the thian moiety.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired stereoisomer .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm regiochemistry by comparing chemical shifts of cyclohexanol protons (δ ~3.5–4.0 ppm for axial hydroxyl) and thian-3-yl amino protons (δ ~2.8–3.2 ppm) .
  • HRMS : Verify molecular ion peak ([M+H]⁺) with <2 ppm mass error.
  • Chromatography : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. Why do NMR spectra of this compound vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts hydroxyl proton signals by ~0.5 ppm.
  • Tautomerism : The thian-3-yl amino group may exhibit slow exchange between axial and equatorial positions on the NMR timescale, splitting peaks in low-temperature experiments (e.g., ¹H NMR at −40°C) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Caco-2 Permeability Assay : Measure apparent permeability (Papp) to predict intestinal absorption.
  • Microsomal Stability Test : Incubate with liver microsomes (human/rat) to calculate half-life (t½) and intrinsic clearance (Clint) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.